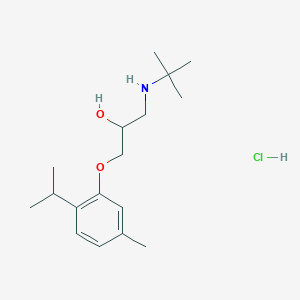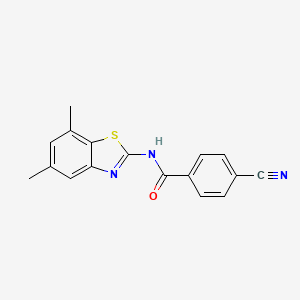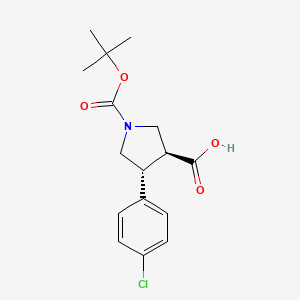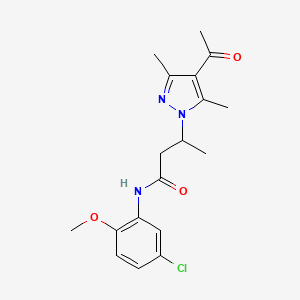![molecular formula C12H12N2OS B2729758 N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide CAS No. 2361638-72-2](/img/structure/B2729758.png)
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide, also known as CMPI, is a chemical compound that has gained attention in the scientific community due to its potential application in research. CMPI is a small molecule that can be synthesized in a laboratory setting, and its unique structure makes it a promising candidate for various scientific investigations.
Wirkmechanismus
The mechanism of action of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide involves its interaction with the active site of FAAH and MAGL, where it acts as a competitive inhibitor. By binding to the active site, N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide prevents the enzymes from breaking down endocannabinoids, leading to an increase in their levels and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide are primarily related to its inhibition of FAAH and MAGL. This leads to an increase in the levels of endocannabinoids, which can result in various effects, such as pain relief, anti-inflammatory activity, and appetite suppression. Additionally, N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide is its ability to selectively inhibit FAAH and MAGL, making it a valuable tool for investigating the endocannabinoid system. Additionally, its relatively simple synthesis method and small molecular size make it easy to work with in a laboratory setting. However, one limitation of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide is its potential toxicity, which must be carefully considered when conducting experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of FAAH and MAGL, which could have therapeutic potential in the treatment of various conditions. Additionally, further investigation into the neuroprotective effects of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide could lead to the development of treatments for neurodegenerative diseases. Finally, the use of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide as a tool for investigating the endocannabinoid system could lead to a better understanding of its role in various physiological processes.
Synthesemethoden
The synthesis of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide involves several steps, including the reaction of 3-bromo-4-methylthiophenol with potassium cyanide to form 3-cyano-4-methylsulfanylphenol. This intermediate product is then reacted with benzyl chloroformate to obtain the final product, N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide. The synthesis of N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide has been studied for its potential application in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of interest is its ability to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a crucial role in the endocannabinoid system, which regulates various physiological processes, including pain, inflammation, and appetite. Inhibition of FAAH and MAGL has been shown to have therapeutic potential in the treatment of conditions such as chronic pain, anxiety, and obesity.
Eigenschaften
IUPAC Name |
N-[(3-cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-12(15)14-8-9-4-5-11(16-2)10(6-9)7-13/h3-6H,1,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERLZYJGRIYTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)CNC(=O)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)

![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)
![N-(2-chlorophenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2729679.png)



![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2729688.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)
![5-Chloro-2-methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2729697.png)